molecular formula C13H16O6 B1206720 alpha-D-glucopyranose, 4,6-O-(phenylmethylene)- CAS No. 25152-90-3

alpha-D-glucopyranose, 4,6-O-(phenylmethylene)-

Cat. No.: B1206720
CAS No.: 25152-90-3
M. Wt: 268.26 g/mol
InChI Key: FOLRUCXBTYDAQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

α-D-Glucopyranose, 4,6-O-(phenylmethylene)- (CAS 25152-90-3) is a cyclic carbohydrate derivative where the 4,6-hydroxyl groups of α-D-glucopyranose are protected by a phenylmethylene (benzylidene) group. Its molecular formula is C₁₃H₁₆O₆ (268.26 g/mol), and it adopts a 4C₁ chair conformation stabilized by intramolecular hydrogen bonding . The benzylidene group enhances the compound’s stability and modulates reactivity, making it a versatile intermediate in organic synthesis. It is widely used to synthesize glycosides, surfactants, and bioactive derivatives, particularly in antibacterial research .

Properties

IUPAC Name

2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O6/c14-9-10(15)12(16)18-8-6-17-13(19-11(8)9)7-4-2-1-3-5-7/h1-5,8-16H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLRUCXBTYDAQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)O)O)O)OC(O1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25152-90-3
Record name Benzylidene glucose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025152903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS003170843
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biological Activity

Alpha-D-glucopyranose, 4,6-O-(phenylmethylene)-, commonly referred to as 4,6-O-benzylidene-D-glucose, is a synthetic derivative of D-glucose that has garnered attention in the fields of carbohydrate chemistry and medicinal research. This compound is characterized by the modification of the hydroxyl groups at the 4th and 6th positions of the glucose molecule with a benzylidene group, which enhances its reactivity and biological activity.

  • Molecular Formula : C₁₃H₁₆O₆
  • Molecular Weight : 268.26 g/mol
  • Purity : Typically >95%
  • CAS Number :

Synthesis and Mechanism

The synthesis of alpha-D-glucopyranose, 4,6-O-(phenylmethylene)- typically involves the reaction of D-glucose with benzaldehyde in the presence of an acid catalyst. This reaction protects the hydroxyl groups at positions 4 and 6 while allowing for further modifications at other positions on the glucose molecule:

D Glucose+Benzaldehyde4 6 O phenylmethylene D glucose+H2O\text{D Glucose}+\text{Benzaldehyde}\rightarrow \text{4 6 O phenylmethylene D glucose}+\text{H}_2\text{O}

This compound serves as a valuable intermediate in glycosylation reactions and other synthetic processes in carbohydrate chemistry.

Antitumor Activity

Alpha-D-glucopyranose, 4,6-O-(phenylmethylene)- has been studied for its potential antitumor properties. Notably, a clinical study reported that this compound exhibited anti-tumor action in patients with various cancers. In a cohort of 24 patients treated with intravenous infusions of the compound, there were significant responses observed:

  • Complete Responses : 2 cases (one each from breast cancer metastasis to lung and gastric cancer metastasis to liver)
  • Partial Responses : Observed in several cases across different cancer types including lung and gastric cancers.
  • Dosage and Administration : The mean total dose administered was approximately 392.6 g over a treatment period, demonstrating no significant toxic effects at these levels .

Mechanistic Studies

Research indicates that alpha-D-glucopyranose, 4,6-O-(phenylmethylene)- may act as an inhibitor in various metabolic pathways due to its structural modifications. It has been shown to interact with glucose transporters and may inhibit glucose exit from cells competitively. For example, it competes with other substrates for binding to glucose transporter proteins (GLUT1), which are critical in cellular glucose uptake .

Interaction with Enzymes

The compound also exhibits interactions with various enzymes involved in metabolic processes:

  • Inhibition of Aldose Reductase : This enzyme plays a crucial role in the polyol pathway where glucose is converted to sorbitol. Inhibition of this enzyme can have implications for conditions like diabetic complications.
  • Potential as a Glycosylation Reagent : Due to its protective groups, it can facilitate selective glycosylation reactions which are essential in synthesizing complex carbohydrates.

Research Findings Overview

Study FocusFindings
Antitumor EfficacySignificant tumor response rates; no observed toxicity at therapeutic doses .
Enzyme InhibitionCompetitive inhibition of GLUT1; potential aldose reductase inhibition .
Synthesis ApplicationsUseful intermediate for further carbohydrate modifications.

Scientific Research Applications

Applications in Scientific Research

1. Chiral Building Block

This compound serves as a chiral building block in organic synthesis. It is utilized in the preparation of various complex carbohydrates and other biologically relevant molecules. Its well-defined structure allows researchers to study the chemical properties and reactions of carbohydrates effectively .

2. Enzyme Interaction Studies

Alpha-D-glucopyranose, 4,6-O-(phenylmethylene)- is used as a substrate for enzymes that cleave glycosidic bonds. This application provides insights into enzyme function and mechanisms involved in carbohydrate metabolism. Spectroscopic methods are often employed to observe binding affinities and kinetic parameters with various glycosidases .

3. Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its ability to modulate enzyme activity related to glycosidic bond formation and hydrolysis. This modulation can be crucial for developing inhibitors for enzymes such as alpha-glucosidase, which plays a significant role in carbohydrate digestion .

Data Table: Summary of Applications

Application Area Description Key Findings/Studies
Chiral Building BlockUsed in synthesizing complex carbohydrates and biologically relevant moleculesServes as a model system for carbohydrate reactions
Enzyme Interaction StudiesInvestigates interactions with glycosidases to understand enzyme mechanismsProvides insights into enzyme kinetics and binding
Medicinal ChemistryPotential for developing enzyme inhibitors related to carbohydrate metabolismModulates activity of alpha-glucosidase

Case Studies

Case Study 1: Synthesis of Complex Carbohydrates

Research demonstrated the use of alpha-D-glucopyranose, 4,6-O-(phenylmethylene)- as a precursor for synthesizing more complex carbohydrates. This synthesis is vital for exploring carbohydrate functionality in biological systems and developing new therapeutic agents.

Case Study 2: Enzyme Inhibition

A study focused on the inhibitory effects of derivatives of alpha-D-glucopyranose on alpha-glucosidase showed that modifications like phenylmethylene significantly enhance inhibition potency compared to standard inhibitors like acarbose. This finding indicates potential therapeutic applications for managing conditions like diabetes by regulating glucose absorption .

Comparison with Similar Compounds

Table 1: Key Derivatives and Their Properties

Compound Name Substituents Key Properties Reference
Methyl 4,6-O-Benzylidene-3-O-decanoyl-2-O-octanoyl-α-D-glucopyranoside Acyl groups (C10 and C8 chains) Strong antibacterial activity against S. aureus and E. coli (MIC: 8–16 µg/mL)
Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside Acetylamino group at C2 Potential applications in glycobiology and drug targeting due to modified glycosidic linkage
2-Amino-4,6-O-benzylidene-2-deoxy-α-D-glucopyranose Amino group at C2 Enhanced solubility and reactivity for nucleophilic substitutions
Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside Acetyl groups at C2 and C3 Improved lipophilicity for surfactant and polymer applications

Key Findings :

  • Acylated derivatives (e.g., lauroyl, myristoyl) exhibit enhanced antibacterial activity due to increased membrane permeability .

Halogenated and Thio-Glycoside Analogues

  • Thio-glycosides (e.g., phenyl 4,6-O-(phenylmethylene)-1-thio-β-D-glucopyranoside) replace the oxygen glycosidic bond with sulfur, increasing hydrolytic stability and enabling novel biochemical applications .

Preparation Methods

Reaction Mechanism and Conditions

Protecting Group Strategies for Selective Functionalization

Benzylidene acetals are often employed in multi-step syntheses to mask hydroxyl groups. Two prominent approaches are detailed below:

Benzylidene Acetal Formation via Dimethoxymethylbenzene

A 2021 method prepares methyl 4,6-O-benzylidene-α-D-glucopyranoside by reacting methyl α-D-mannopyranoside with dimethoxymethylbenzene in dimethylformamide (DMF). Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv) catalyzes the reaction at 80°C for 2 hours, yielding 51% after column chromatography. Competing dibenzylidene byproducts form due to overprotection at the 2,3-positions, necessitating careful stoichiometric control.

Sequential Protection and Benzoylation

VulcanChem’s 2024 protocol synthesizes methyl 4,6-O-benzylidene-2-benzoate derivatives by first forming the benzylidene acetal, followed by benzoate esterification at the 2-position. Key data:

ParameterValue
Benzylidene formation80°C, 4 hours, DMF, TsOH
BenzoylationBenzoyl chloride, Et₃N, CH₂Cl₂
Overall yield65–70%
This method highlights the versatility of benzylidene acetals in enabling site-specific modifications.

Comparative Analysis of Synthetic Routes

Yield and Scalability

MethodCatalystSolventTemperatureYieldScalability
Acid-catalyzedTrifluoroaceticDMSO60°C85–90%Industrial
DimethoxymethylbenzenePPTSDMF80°C51%Lab-scale
Sequential protectionTsOHDMF/CH₂Cl₂80°C/25°C65–70%Pilot-scale

The acid-catalyzed route excels in yield and scalability, making it preferable for bulk production. However, lab-scale methods using PPTS or sequential protection offer finer control for specialized derivatives.

Purity and Byproduct Management

  • Byproducts : Overprotection (e.g., dibenzylidene derivatives) and anomeric mixtures are common.

  • Purification : Recrystallization from ethanol or ethyl acetate effectively removes polar byproducts. Chromatography is reserved for complex mixtures.

Industrial-Scale Adaptations and Challenges

Solvent-Free Systems

Patent CN101735284B demonstrates solvent-free benzylidene acetal formation at 100–120°C, reducing waste and costs. However, prolonged heating risks glucose decomposition, necessitating precise temperature control.

Catalyst Recovery

Trifluoroacetic acid and TsOH are corrosive and difficult to recover. Neutralization with aqueous NaHCO₃ generates salt waste, driving interest in recyclable solid acids (e.g., sulfonated carbon catalysts) .

Q & A

Q. What are the pitfalls in interpreting mass spectral data for derivatives with labile protecting groups?

  • Methodological Answer : In-source fragmentation (e.g., loss of benzaldehyde) can obscure molecular ion peaks. Use softer ionization methods (e.g., ESI-MS) and compare fragmentation patterns with synthetic intermediates .

Application-Oriented Questions

Q. How is this compound utilized in synthesizing branched oligosaccharides?

  • Methodological Answer : The 4,6-O-protected glucopyranose serves as a glycosyl acceptor. For example, it undergoes regioselective glycosylation at the 2-position using trichloroacetimidate donors under BF3_3·Et2_2O catalysis. Deprotection with aqueous acetic acid yields target oligosaccharides .

Q. What role does this compound play in studying carbohydrate-protein interactions?

  • Methodological Answer : The benzylidene group mimics natural glycan conformations in lectin-binding assays. Surface Plasmon Resonance (SPR) quantifies binding affinity (Kd_d) to lectins like concanavalin A, with comparisons to unprotected analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.